molecular formula C4H5N3 B1222590 4-Aminopyrimidine CAS No. 591-54-8

4-Aminopyrimidine

Cat. No.: B1222590
CAS No.: 591-54-8
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

4-Aminopyrimidine is an organic compound with the chemical formula C₄H₅N₃ It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position of the pyrimidine ring

Mechanism of Action

Target of Action

4-Aminopyrimidine, also known as 4-aminopyridine (4-AP), primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an inhibitor of Kv channels . By blocking these channels, it prolongs the action potentials and enhances the release of neurotransmitters . This results in increased neuronal signaling . It’s worth noting that 4-AP has also been shown to potentiate voltage-gated calcium channel currents, independent of its effects on Kv channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of action potentials in neurons through the modulation of Kv channels . By inhibiting these channels, this compound affects the repolarization phase of the action potential, leading to a prolonged depolarization state. This enhances the release of neurotransmitters, thereby facilitating neuronal communication .

Pharmacokinetics

This compound is typically administered orally and has a high bioavailability of 96%

Result of Action

The primary molecular effect of this compound is the inhibition of Kv channels , leading to prolonged action potentials and enhanced neurotransmitter release . At the cellular level, this results in increased neuronal signaling . In the context of disease, this compound has been shown to reduce axon damage and demyelination in models of traumatic brain injury .

Biochemical Analysis

Biochemical Properties

4-Aminopyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in pyrimidine metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are key players in the pyrimidine biosynthesis pathway . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and activity.

Cellular Effects

This compound has been shown to impact various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release at the neuromuscular junction . This effect is particularly relevant in the context of neurological disorders, where this compound has been used to improve symptoms in patients with multiple sclerosis by restoring conduction to demyelinated axons .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated potassium channels. By blocking these channels, this compound prolongs action potentials, thereby enhancing neurotransmitter release . This mechanism is crucial for its therapeutic effects in neurological disorders. Additionally, this compound can interact with other biomolecules, such as enzymes involved in pyrimidine metabolism, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can diminish over prolonged periods due to degradation . In in vitro and in vivo studies, this compound has demonstrated significant short-term benefits, such as reducing axon damage and demyelination in experimental models of traumatic brain injury . Long-term studies are needed to fully understand its stability and sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to improve motor function and reduce symptoms in models of neurological disorders . At higher doses, it can cause adverse effects, such as convulsions and toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions are crucial for its localization and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, in neurons, this compound can localize to the axonal regions, where it modulates action potentials and neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with ammonia, which results in the substitution of chlorine atoms with amino groups. Another method includes the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by selective dechlorination.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammonification of 4,6-dichloropyrimidine. This process involves the use of ammonia gas under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and pyrimidine derivatives with different functional groups .

Scientific Research Applications

4-Aminopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 2-Aminopyrimidine
  • 3-Aminopyrimidine
  • 4-Aminopyridine

Comparison: 4-Aminopyrimidine is unique due to its specific position of the amino group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. For example, 4-Aminopyridine, while similar in structure, has different pharmacological properties and is used primarily as a potassium channel blocker .

Properties

IUPAC Name

pyrimidin-4-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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